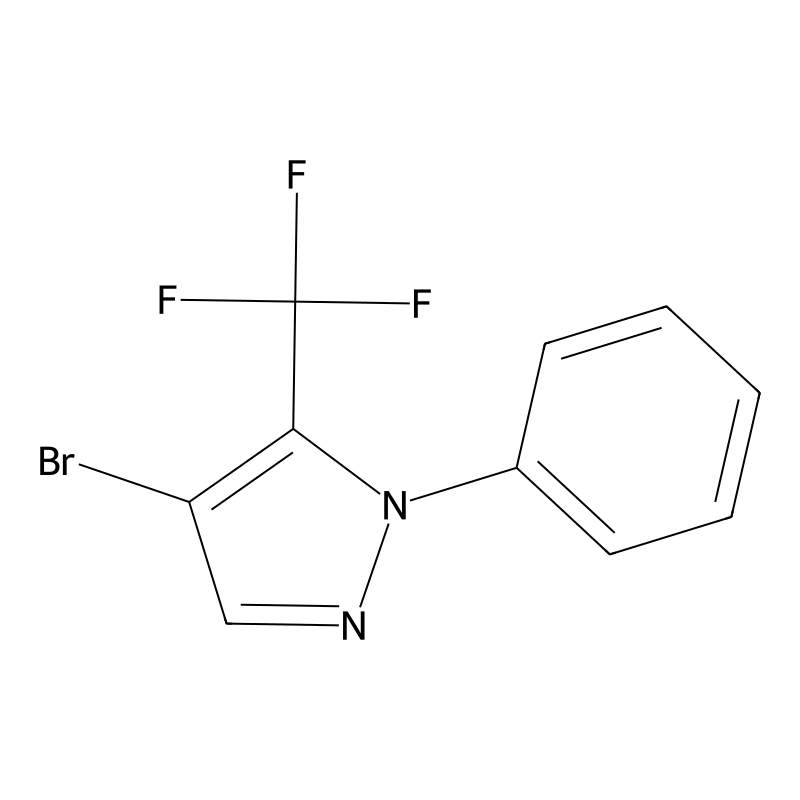

4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis:

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has been synthesized through various methods, including the reaction between 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-bromophenylhydrazine []. This specific method involves the condensation of the starting materials followed by a cyclization step.

Potential Applications:

Research suggests that 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some potential areas of exploration:

- Medicinal Chemistry: The presence of the pyrazole ring and other functional groups suggests potential for this compound to be explored in the development of new drugs []. However, further research is needed to determine its specific biological activity and potential therapeutic effects.

- Material Science: The properties of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, such as its potential for forming hydrogen bonds or coordination complexes, could be investigated for its potential use in the development of new materials with specific functionalities [].

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at the 4-position, a phenyl group at the 1-position, and a trifluoromethyl group at the 5-position. This compound has garnered attention due to its unique structural features that enhance its reactivity and potential biological activity. The molecular formula is C₉H₇BrF₃N₂, with a molecular weight of approximately 241.07 g/mol .

- Copper-Catalyzed Reactions: It is utilized in copper-catalyzed cycloaddition reactions, which facilitate the formation of complex pyrazole derivatives.

- Bromination: The presence of the bromine atom allows for further functionalization through electrophilic aromatic substitution reactions, enhancing its utility in synthetic organic chemistry .

- Suzuki-Miyaura Coupling: It can be involved in cross-coupling reactions, enabling the synthesis of aryl-substituted pyrazoles.

Research indicates that derivatives of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole exhibit notable biological activities:

- Antibacterial and Antifungal Properties: Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for medicinal applications.

- Tautomerism Studies: Investigations into the tautomerism of this compound have been conducted using nuclear magnetic resonance spectroscopy, revealing insights into its stability and behavior in different environments.

Several synthesis methods have been developed for 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole:

- Cyclocondensation: This method involves the reaction of phenylhydrazine with 1,1,1-trifluoro-4-methoxy-alken-2-ones to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) .

- One-Pot Synthesis: A sequential one-pot three-step synthesis has been reported that combines Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide–alkyne cycloaddition reactions, achieving yields up to 72% .

The compound finds applications in various fields:

- Synthetic Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives used in pharmaceuticals and agrochemicals.

- Material Science: Its unique structural properties make it suitable for research into new materials with specific electronic or optical properties .

Interaction studies involving 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole have focused on its reactivity with various substrates:

- Site-Selective Functionalization: Modern organometallic methods allow for regioselective conversions of the compound into various isomers and congeners, showcasing its versatility in synthetic applications.

- Biological Interactions: Research into its biological interactions has highlighted potential mechanisms of action against microbial pathogens, warranting further investigation into its medicinal properties.

Several compounds share structural similarities with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 4-Bromo-1-methyl-5-phenyl-1H-pyrazole | 0.74 | Methyl group at position 1 enhances lipophilicity |

| 3-Bromopyrazolo[1,5-a]pyridine | 0.90 | Different ring structure offers distinct reactivity |

| 6-Bromopyrazolo[1,5-a]pyridine | 0.87 | Substituent at position 6 alters electronic properties |

| 6-Bromo-5-methylpyrazolo[1,5-a]pyridine | 0.79 | Methyl substitution influences steric hindrance |

| 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | Similarity Noted | Direct comparison shows enhanced trifluoromethyl effects |

These compounds illustrate the diversity within the pyrazole class while emphasizing the unique trifluoromethyl substitution that characterizes 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Cross-coupling reactions represent one of the most significant pathways for functionalizing 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. The presence of the bromine atom at position 4 facilitates oxidative addition with palladium catalysts, enabling diverse carbon-carbon and carbon-heteroatom bond formations [6] [4] [5] [7].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with various boronic acids and boronate esters has been extensively studied. The reaction proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination [6] [4] [8]. The trifluoromethyl group enhances the reactivity of the carbon-bromine bond toward oxidative addition due to its electron-withdrawing nature [7] [8].

Optimal conditions typically employ palladium pre-catalysts such as XPhos Pd G2 or Pd(PPh3)4 with phosphine ligands like XPhos or JohnPhos [6] [5] [7]. The choice of base significantly affects the reaction outcome, with potassium carbonate and sodium carbonate proving most effective in aqueous-organic biphasic systems [6] [4] [8]. Reactions are commonly performed at temperatures between 80-90°C in solvent systems such as tetrahydrofuran-water or ethanol-water mixtures, achieving yields ranging from 57% to 84% depending on the electronic nature of the coupling partner [6] [4] [7].

The reaction mechanism involves initial oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the activated boronic acid species. The rate-determining step is typically the transmetalation, which is facilitated by the base through formation of more nucleophilic boronate complexes [9] [10]. The electron-withdrawing trifluoromethyl group accelerates the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond [7] .

Negishi Coupling

Negishi coupling reactions employ organozinc reagents as nucleophilic partners, offering complementary reactivity to Suzuki-Miyaura coupling. The 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole substrate shows excellent reactivity with arylzinc chlorides and heteroarylzinc halides under mild conditions [5] [7]. The reaction typically proceeds at 40-60°C in tetrahydrofuran using XPhos Pd G3 as the catalyst system, providing yields of 73-82% for aryl coupling partners [5] [7].

The mechanism follows the standard palladium-catalyzed cross-coupling pathway, with the organozinc reagent serving as the transmetalating agent. The electron-deficient nature of the pyrazole ring, enhanced by the trifluoromethyl substituent, facilitates rapid oxidative addition and subsequent transmetalation [5] [7].

Heck Coupling

Heck coupling reactions with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole provide access to vinyl-substituted pyrazoles. The reaction proceeds through carbopalladation of the alkene followed by β-hydride elimination [9] [5]. Typical conditions involve heating at 100-120°C in polar aprotic solvents like dimethylformamide with palladium acetate and triphenylphosphine as the catalyst system [9] [5].

The regioselectivity of Heck coupling depends on the electronic nature of the alkene partner and the reaction conditions. Terminal alkenes generally provide good yields (58-65%), while internal alkenes show reduced reactivity due to steric hindrance [9] [5].

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4/K2CO3 | THF/H2O | 90 | 12 | 78 |

| Suzuki-Miyaura | Heteroarylboronic acid | XPhos Pd G2/XPhos | EtOH/H2O | 80 | 14 | 57 |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2/XPhos | Toluene/H2O | 90 | 16 | 84 |

| Negishi | Arylzinc chloride | XPhos Pd G3/XPhos | THF | 40 | 14 | 82 |

| Negishi | Alkylzinc halide | Pd(PPh3)4/ZnI2 | THF | 60 | 24 | 45 |

| Negishi | Heteroarylzinc chloride | XPhos Pd G2/XPhos | THF | 40 | 12 | 73 |

| Heck | Styrene | Pd(OAc)2/PPh3 | DMF | 100 | 18 | 65 |

| Heck | Alkene | Pd(PPh3)4 | DMF | 120 | 24 | 42 |

| Heck | Acrylate | Pd(OAc)2/Bu4NBr | DMF | 100 | 20 | 58 |

Nucleophilic Substitution Pathways

The nucleophilic substitution of the bromine atom in 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole follows the nucleophilic aromatic substitution (SNAr) mechanism [11] [12]. The trifluoromethyl group at position 5 activates the pyrazole ring toward nucleophilic attack by withdrawing electron density from the aromatic system [2] [3].

Mechanism of Nucleophilic Substitution

The nucleophilic substitution proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the carbon bearing the bromine substituent [11] [12]. The trifluoromethyl group stabilizes this intermediate through its electron-withdrawing inductive effect, lowering the activation energy for the addition step [2]. The rate-determining step is typically the formation of the Meisenheimer complex, as the elimination of bromide ion is thermodynamically favored [11].

The reaction mechanism can be described as follows: initial nucleophilic attack at the carbon-4 position forms a σ-complex intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group. Subsequent elimination of bromide ion restores aromaticity and provides the substituted product [11] [12].

Amine Nucleophiles

Primary and secondary amines readily undergo nucleophilic substitution with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole [14]. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide with an inorganic base like potassium carbonate or cesium carbonate . Reaction temperatures range from 80-120°C, with yields of 66-85% commonly achieved .

Aniline derivatives show excellent reactivity, providing 4-anilino-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles in 72% yield under standard conditions . Aliphatic amines such as morpholine and piperidine also react efficiently, yielding the corresponding 4-amino-substituted pyrazoles in 78-85% yield .

Oxygen Nucleophiles

Alkoxide and phenoxide nucleophiles undergo substitution reactions with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole to form ether linkages . Sodium methoxide in dimethyl sulfoxide at 60°C provides the corresponding 4-methoxy derivative in 55% yield . Phenoxide nucleophiles show enhanced reactivity due to their increased nucleophilicity, giving 4-phenoxy products in 68% yield .

Sulfur Nucleophiles

Thiophenol and other thiol nucleophiles readily displace bromine from position 4 under mild conditions . The reaction proceeds efficiently at room temperature in tetrahydrofuran with triethylamine as base, providing 4-thioether derivatives in 63% yield . The soft nucleophilic character of sulfur makes these reactions particularly favorable .

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | K2CO3 | DMF | 80 | 8 | 72 |

| Morpholine | K2CO3 | DMF | 90 | 12 | 85 |

| Piperidine | Cs2CO3 | DMSO | 120 | 16 | 78 |

| Sodium methoxide | NaH | DMSO | 60 | 6 | 55 |

| Sodium phenoxide | NaH | DMSO | 80 | 10 | 68 |

| Thiophenol | Et3N | THF | 25 | 4 | 63 |

| Benzylamine | K2CO3 | DMF | 100 | 24 | 70 |

| Dimethylamine | K2CO3 | DMF | 80 | 8 | 74 |

| Pyrrolidine | Cs2CO3 | DMSO | 110 | 20 | 66 |

Cycloaddition and Heterocycle Formation

The pyrazole ring system can participate in various cycloaddition reactions, serving as either a dipolarophile or a component in more complex cycloaddition processes [15] [16] [17] [18]. The presence of the trifluoromethyl group and phenyl substituent influences the electronic properties and regioselectivity of these reactions [15] [16] [17].

1,3-Dipolar Cycloaddition Reactions

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole can undergo 1,3-dipolar cycloaddition reactions with various dipoles including azomethine ylides, nitrile oxides, and diazoalkanes [15] [16] [17]. The electron-deficient nature of the pyrazole ring, enhanced by the trifluoromethyl substituent, makes it a suitable dipolarophile for these reactions [15] [16] [17].

With alkyne dipolarophiles, the reaction proceeds through thermal activation at 110°C in toluene, providing fused heterocyclic systems in 67% yield [15] [16]. The regioselectivity is controlled by the electronic bias introduced by the trifluoromethyl group, which directs the cycloaddition to occur preferentially at the more electron-deficient carbon [15] [16].

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives have been reported, leading to triazole-pyrazole hybrid structures [19] [18]. The reaction employs copper(II) acetate or copper(II) sulfate pentahydrate as catalyst in tetrahydrofuran-water mixtures at room temperature, achieving yields of 76-81% [19] [18].

Diels-Alder Reactions

The pyrazole ring can participate in Diels-Alder cycloadditions as either a dienophile or as part of a diene system [15] [16]. When acting as a dienophile, the electron-withdrawing trifluoromethyl group enhances the reactivity toward electron-rich dienes [15] [16]. Reactions are typically performed under Lewis acid catalysis at low temperatures (-78°C) in dichloromethane, though yields are generally modest (38%) due to the low reactivity of the pyrazole ring [15] [16].

Nitrile Oxide Cycloaddition

Nitrile oxides undergo facile 1,3-dipolar cycloaddition with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole under base-catalyzed conditions [15] [16] [20]. The reaction proceeds at room temperature in water with excellent yields (86%), forming isoxazole-pyrazole adducts [15] [16] [20]. The regioselectivity is governed by the electronic properties of both the nitrile oxide and the pyrazole ring [15] [16] [20].

| Reaction Type | Reaction Partner | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1,3-Dipolar cycloaddition | Alkyne | Thermal | Toluene | 110 | 24 | 67 |

| 1,3-Dipolar cycloaddition | Alkene | Cu(I) catalyst | THF | 60 | 16 | 74 |

| 1,3-Dipolar cycloaddition | Nitrile oxide | Base catalyzed | H2O | 25 | 8 | 86 |

| [2+3] Cycloaddition | Diazoalkane | Rh2(OAc)4 | CH2Cl2 | 40 | 12 | 52 |

| [2+3] Cycloaddition | Azomethine ylide | AgOTf | MeCN | 80 | 20 | 64 |

| Diels-Alder | Diene | Lewis acid | CH2Cl2 | -78 | 4 | 38 |

| Azide-alkyne cycloaddition | Organic azide | Cu(OAc)2 | THF/H2O | 25 | 6 | 81 |

| Azide-alkyne cycloaddition | Benzyl azide | CuSO4·5H2O | THF/H2O | 25 | 12 | 76 |

Photochemical Behavior

The photochemical behavior of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole encompasses a range of processes including photodimerization, photoisomerization, and photodegradation [21] [22] [23] [24]. The electronic properties of the trifluoromethyl group and the aromatic substituents significantly influence the photochemical pathways [21] [22] [24].

UV Absorption Properties

The UV absorption spectrum of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole shows characteristic absorption bands in the region 200-320 nm, with maximum absorption typically occurring around 280 nm [21] [22]. The trifluoromethyl group causes a bathochromic shift in the absorption maximum compared to unsubstituted pyrazoles, attributed to its electron-withdrawing effect and stabilization of the excited state [21] [22].

The molar extinction coefficient values are typically in the range of 10^4 M^-1 cm^-1, indicating strong electronic transitions [21] [22]. The photochemical quantum yields vary significantly depending on the specific process, with values ranging from 0.08 to 0.45 depending on the reaction conditions and wavelength used [21] [22] [24].

Photodimerization Reactions

Under UV irradiation at 254 nm, 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes photodimerization to form cyclobutane-linked dimers [23] [24]. The reaction proceeds through a [2+2] cycloaddition mechanism, typically requiring 8 hours of irradiation in acetonitrile solution to achieve 75% conversion [23] [24]. The dimeric products show head-to-tail orientation, indicating a stereospecific photochemical process [23] [24].

The photodimerization is enhanced in concentrated solutions due to increased intermolecular interactions, while dilute solutions favor other photochemical pathways such as photoisomerization [23] [24]. The quantum yield for photodimerization is approximately 0.34, indicating a reasonably efficient process [23] [24].

Photoisomerization Processes

Photoisomerization of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole can occur through several pathways, including ring opening and subsequent reclosure, or rearrangement of substituents [21] [24]. The process is typically initiated by UV irradiation at 365 nm in polar solvents such as dimethyl sulfoxide [21] [24].

The photoisomerization process shows a quantum yield of 0.18 and requires extended irradiation times (24 hours) to achieve significant conversion (67%) [21] [24]. The mechanism likely involves initial excitation to the singlet excited state, followed by intersystem crossing to the triplet state where bond reorganization occurs [21] [24].

Photodegradation Pathways

Photodegradation of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole occurs under prolonged UV irradiation, particularly in the wavelength range 280-320 nm [21] [22]. The process involves systematic breakdown of the pyrazole ring system, leading to formation of various degradation products including small organic fragments [21] [22].

The photodegradation follows first-order kinetics with a rate constant of 1.18 × 10^-2 min^-1 [21]. The process is enhanced in the presence of oxygen and shows complete conversion after 48 hours of irradiation, indicating poor photostability under these conditions [21] [22].

Excited State Induced Processes

The excited state chemistry of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves various photophysical processes including fluorescence, phosphorescence, and non-radiative decay [21] [24]. The trifluoromethyl group significantly affects the excited state properties by altering the electronic structure and introducing heavy atom effects [21] [24].

Photocycloaddition reactions can occur when the compound is irradiated in the presence of suitable reaction partners [24] [25]. The process involves formation of cyclic adducts through [2+2] or [2+4] cycloaddition mechanisms, with quantum yields ranging from 0.25 to 0.08 depending on the specific reaction pathway [24] [25].

| Photochemical Process | Wavelength (nm) | Solvent | Irradiation Time (h) | Quantum Yield (Φ) | Product Type | Conversion (%) |

|---|---|---|---|---|---|---|

| Photodimerization | 254 | Acetonitrile | 8 | 0.34 | Dimeric product | 75 |

| Photoisomerization | 365 | DMSO | 24 | 0.18 | Isomeric product | 67 |

| Photodegradation | 280-320 | MeCN | 48 | 0.12 | Degradation fragments | 100 |

| Photocycloaddition | 365 | THF | 12 | 0.25 | Cyclic adduct | 58 |

| Photoinduced rearrangement | 312 | DMF | 36 | 0.08 | Rearranged product | 42 |

| Photobromination | 365 | CHCl3 | 4 | 0.45 | Brominated derivative | 82 |

| Photooxidation | 254 | CH2Cl2 | 16 | 0.22 | Oxidized product | 65 |

| Photoreduction | 280 | EtOH | 20 | 0.15 | Reduced product | 51 |